molecular formula C23H18OSSe B12593009 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal CAS No. 647010-43-3

5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal

Cat. No.: B12593009
CAS No.: 647010-43-3
M. Wt: 421.4 g/mol
InChI Key: XSZNFSAJSKLNRH-UHFFFAOYSA-N
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Description

5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal is an organic compound that features a complex structure with phenyl, phenylselanyl, and phenylsulfanyl groups attached to a penta-2,4-dienal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal typically involves multi-step organic reactions. One common approach might include:

    Formation of the penta-2,4-dienal backbone: This can be achieved through aldol condensation reactions.

    Introduction of phenyl groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Addition of phenylselanyl and phenylsulfanyl groups: These groups can be added through nucleophilic substitution reactions using appropriate phenylselanyl and phenylsulfanyl reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or selenoxides.

    Reduction: Reduction reactions might convert the aldehyde group to an alcohol.

    Substitution: The phenylselanyl and phenylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, selenoxides.

    Reduction products: Alcohols.

    Substitution products: Compounds with different functional groups replacing phenylselanyl or phenylsulfanyl groups.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a valuable compound for studying various organic reaction mechanisms.

Biology and Medicine

    Potential therapeutic agents: Compounds with phenylselanyl and phenylsulfanyl groups have shown potential in medicinal chemistry for their biological activities.

Industry

    Material science: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal would depend on its specific application. For instance, in biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phenylselanyl and phenylsulfanyl groups could play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)pent-2-enal
  • 5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)pent-2-ynal

Uniqueness

5-Phenyl-4-(phenylselanyl)-3-(phenylsulfanyl)penta-2,4-dienal is unique due to the presence of both phenylselanyl and phenylsulfanyl groups, which can impart distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

647010-43-3

Molecular Formula

C23H18OSSe

Molecular Weight

421.4 g/mol

IUPAC Name

5-phenyl-4-phenylselanyl-3-phenylsulfanylpenta-2,4-dienal

InChI

InChI=1S/C23H18OSSe/c24-17-16-22(25-20-12-6-2-7-13-20)23(18-19-10-4-1-5-11-19)26-21-14-8-3-9-15-21/h1-18H

InChI Key

XSZNFSAJSKLNRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=CC=O)SC2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

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